1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a complex organic compound that integrates various functional groups within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically begins with the creation of the core pyrazolopyrimidinone structure. This is achieved through a series of condensation reactions involving hydrazine and a suitable diketone. The 4-chlorophenyl group can be introduced through a substitution reaction, typically involving a halogen exchange or a coupling reaction using an organometallic reagent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound might utilize flow chemistry techniques to ensure higher yields and purity. Key steps would include controlled heating, catalytic hydrogenation to introduce the desired functional groups, and chromatographic purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: : Likely at the dihydroquinoline moiety, converting it to a fully aromatic quinoline.
Reduction: : Potentially reducing the carbonyl group adjacent to the dihydroquinoline ring.
Substitution: : The 4-chlorophenyl group can undergo nucleophilic substitution, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: : Performed using reagents like PCC (Pyridinium chlorochromate) or even KMnO4 under controlled conditions.
Reduction: : Can be achieved using hydride donors like LiAlH4 or NaBH4.
Substitution: : Utilizes bases such as NaH or KOH to facilitate nucleophilic attack on the aromatic ring.
Major Products: The major products from these reactions often include varied derivatives where functional groups have been strategically replaced or modified, providing a diverse range of molecules for further research.
Scientific Research Applications
Chemistry: In organic chemistry, this compound serves as a versatile building block for creating novel heterocyclic structures, potentially leading to new materials with unique properties.
Biology: The quinoline moiety within the compound is known for its bioactivity. Thus, derivatives of this compound are being studied for their potential use as anti-microbial or anti-cancer agents.
Medicine: It holds promise in medicinal chemistry for the development of drugs that target specific enzymes or receptors, potentially leading to novel treatments for various diseases.
Industry: In the industrial realm, particularly in materials science, the compound's unique structure could be exploited for creating new polymers or catalysts.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidinone core can inhibit specific enzymes by mimicking the substrate or by allosteric modulation, altering enzyme activity. The dihydroquinoline moiety further enhances these interactions through hydrophobic or π-π stacking interactions, stabilizing the binding and thus increasing efficacy.
Similar Compounds
Pyrazolopyrimidinones: : Share the core structure but differ in substituent groups.
Quinoline Derivatives: : Similar biological activities, often used in antimalarial and antibacterial agents.
Chlorophenyl Derivatives: : Known for their reactivity and use in synthetic organic chemistry.
Uniqueness: 1-(4-chlorophenyl)-5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one stands out due to its multifaceted structure that combines three pharmacophoric units, offering a unique scaffold for drug discovery and material science.
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c23-16-7-9-17(10-8-16)28-21-18(12-25-28)22(30)26(14-24-21)13-20(29)27-11-3-5-15-4-1-2-6-19(15)27/h1-2,4,6-10,12,14H,3,5,11,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRUOOZYADXYEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C=NC4=C(C3=O)C=NN4C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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